molecular formula C18H16ClN3O4S2 B2751057 N-(3-chlorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922000-70-2

N-(3-chlorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2751057
CAS No.: 922000-70-2
M. Wt: 437.91
InChI Key: WQCOLFDABCZRSE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a chlorophenyl group and a methoxyphenylsulfonamido thiazole moiety. This molecular architecture is of significant interest in medicinal chemistry and biochemical research, particularly in the development and study of novel enzyme inhibitors. Compounds with similar thiazole and sulfonamide structures have been investigated for their potential to inhibit key bacterial enzymes, such as Mur ligases, which are essential for bacterial cell wall biosynthesis . This makes them valuable tools for exploring new anti-infective agents and combating antibiotic resistance . The presence of both electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) groups on this acetamide scaffold also makes it a compelling candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to better understand how structural modifications influence binding affinity, pharmacokinetic properties, and overall biological activity. It is supplied exclusively for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-26-15-5-7-16(8-6-15)28(24,25)22-18-21-14(11-27-18)10-17(23)20-13-4-2-3-12(19)9-13/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCOLFDABCZRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, with the CAS number 922000-70-2, is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings related to its efficacy in various applications.

The molecular formula of this compound is C₁₈H₁₆ClN₃O₄S₂, and it has a molecular weight of 437.9 g/mol. The compound features a thiazole ring, a sulfonamide group, and methoxy substituents, which are critical for its biological activity.

PropertyValue
CAS Number922000-70-2
Molecular FormulaC₁₈H₁₆ClN₃O₄S₂
Molecular Weight437.9 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety may facilitate interactions with nucleic acids or proteins, potentially influencing their function. The sulfonamide group has been shown to inhibit certain enzymes by mimicking natural substrates, disrupting metabolic processes that are crucial for cellular function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens. The thiazole and sulfonamide groups may enhance the compound's ability to penetrate bacterial membranes.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It is hypothesized that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
  • Anti-inflammatory Effects : The potential anti-inflammatory properties of this compound are under investigation, particularly in models of chronic inflammation where sulfonamide derivatives have shown promise.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Anticancer Activity Assessment

In vitro studies conducted on human cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicative of apoptotic cell death.

Anti-inflammatory Mechanism Exploration

Research exploring the anti-inflammatory potential of this compound showed a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a possible mechanism through which the compound exerts its effects by modulating inflammatory pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Biological Relevance Reference
N-(3-Chlorophenyl)-2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamide Thiazole + Acetamide 3-Chlorophenyl, 4-methoxyphenylsulfonamido Potential antimicrobial/antifungal activity (inferred from analogs)
2-Chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide Thiazole + Chloroacetamide Chloro, 4-methoxyphenyl Intermediate in synthesis; less bioactive due to lack of sulfonamide
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole + Acetamide 3,4-Dichlorophenyl Structural similarity to benzylpenicillin; used as ligands in coordination chemistry
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Triazole + Benzothiazole 4-Chlorophenyl, 4-methoxyphenyl, benzothiazole Anticancer or antimicrobial applications (hypothesized)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole + Morpholine 2-Chlorophenyl, morpholino Investigated for CNS activity due to morpholine’s role in blood-brain barrier penetration
2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide Benzoimidazole + Acetamide 3-Chlorophenyl, benzimidazole-thio Antimicrobial activity against Gram-positive bacteria

Key Structural and Functional Insights

Role of Sulfonamide vs. Chloro Groups :

  • The sulfonamide group in the target compound enhances hydrogen-bonding capacity compared to chloro-substituted analogs like 2-chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide . This may improve target binding affinity, as seen in sulfonamide-based protease inhibitors.

Impact of Substituted Phenyl Rings :

  • The 3-chlorophenyl group in the target compound offers a distinct steric and electronic profile compared to the 2-chlorophenyl or 3,4-dichlorophenyl groups in analogs. For example, 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits stronger π-π stacking due to dual chloro substituents but may suffer from reduced solubility .

Pharmacophore Flexibility: The morpholino group in N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide enhances solubility and CNS penetration, whereas the target compound’s sulfonamide group prioritizes target specificity .

Q & A

Q. How can researchers optimize the synthesis of N-(3-chlorophenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key factors include:
  • Temperature : Maintain reflux conditions (e.g., in acetonitrile or DMF) to enhance reaction kinetics .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) improve reactant solubility and nucleophilic substitution efficiency .
  • Catalysts : Use DMAP or triethylamine to accelerate coupling reactions .
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol-DMF mixtures) ensures high purity .
  • Monitoring : TLC at intermediate steps identifies byproducts early .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and functional groups (e.g., sulfonamide, thiazole, acetamide) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies characteristic bands (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths/angles and intramolecular interactions (e.g., hydrogen bonding) .

Q. How can researchers assess the compound’s in vitro biological activity, such as antimicrobial or anticancer potential?

  • Methodological Answer :
  • Cytotoxicity Assays : Use MTT/XTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Screening : Conduct agar dilution or microbroth dilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Dose-Response Curves : Establish activity thresholds and compare with standard drugs (e.g., doxorubicin, ciprofloxacin) .

Q. What are the stability profiles and recommended storage conditions for this compound?

  • Methodological Answer :
  • pH Stability : Test solubility and degradation in buffers (pH 2–12) via HPLC; stable in neutral conditions but hydrolyzes under strong acids/bases .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Thermal Stability : Thermogravimetric analysis (TGA) confirms decomposition temperatures (>200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Assay Replication : Repeat experiments with standardized protocols (e.g., cell passage number, incubation time) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants (e.g., Tween-80) to ensure compound dispersion .
  • Off-Target Profiling : Screen against unrelated targets (e.g., kinases, GPCRs) to rule out nonspecific effects .

Q. What strategies are effective for elucidating the compound’s molecular interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., tubulin, topoisomerase II) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) for validated targets .
  • Mutagenesis Studies : Modify putative binding residues in target proteins to confirm interaction sites .

Q. How does structural modification of the thiazole or sulfonamide moieties impact pharmacological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize derivatives with halogen substitutions (e.g., -F, -Br) or alkyl chains on the thiazole ring .
  • Bioisosteric Replacement : Replace sulfonamide with carbamate or urea groups to enhance bioavailability .
  • Pharmacokinetic Profiling : Compare logP, plasma protein binding, and metabolic stability (e.g., liver microsome assays) .

Q. What are the synthetic challenges in scaling up production while maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC or enzymatic kinetic resolution for enantiomer separation .
  • Flow Chemistry : Optimize continuous flow systems to control exothermic reactions and reduce racemization .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.